molecular formula C9H10ClNO B2533708 N-[1-(4-chloro-phenyl)-ethyl]-formamide CAS No. 188125-52-2

N-[1-(4-chloro-phenyl)-ethyl]-formamide

Cat. No.: B2533708
CAS No.: 188125-52-2
M. Wt: 183.64
InChI Key: CKHXBSSJPVBUNY-UHFFFAOYSA-N
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Description

N-[1-(4-Chloro-phenyl)-ethyl]-formamide is a specialized organic compound of significant interest in chemical synthesis and research development. This molecule features a formamide group attached to a 1-(4-chlorophenyl)ethyl scaffold, a structural motif present in various pharmacologically active compounds and synthetic intermediates . Its structure suggests potential application as a key building block in medicinal chemistry, particularly for the synthesis of more complex molecules featuring a chiral center and an aromatic chlorophenyl group . The presence of both the formamide functionality and the chlorophenyl group makes it a versatile precursor for further chemical transformations, including hydrolysis to primary amines or participation in condensation reactions . Researchers utilize this compound in exploratory studies, such as the development of novel chemical entities and the optimization of synthetic routes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHXBSSJPVBUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Detailed Mechanistic Investigations of Reactions Involving N 1 4 Chloro Phenyl Ethyl Formamide Derivatives

Exploration of Nucleophilic Acyl Substitution and Other Reaction Pathways

Nucleophilic acyl substitution is a primary reaction pathway for formamides, including N-[1-(4-chloro-phenyl)-ethyl]-formamide. This class of reaction involves the substitution of a nucleophile for the leaving group on an acyl carbon. The general mechanism proceeds through a two-stage addition-elimination process. A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is typically unstable and collapses by expelling the leaving group, reforming the carbon-oxygen double bond.

For amides, the reactivity in nucleophilic acyl substitution is generally lower than that of other carboxylic acid derivatives like acyl chlorides or anhydrides. This reduced reactivity is attributed to the resonance donation from the nitrogen atom's lone pair of electrons, which decreases the electrophilicity of the carbonyl carbon.

Key reactions involving this compound that proceed via related mechanisms include hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the formamide (B127407) can be hydrolyzed to yield 1-(4-chlorophenyl)ethylamine and a formic acid derivative. In acidic hydrolysis, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the attack by a water molecule. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Reduction: The formamide group can be reduced to an amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄), which can reduce the formamide to N-methyl-1-(4-chlorophenyl)ethylamine.

Table 1: Reaction Conditions for this compound

Reaction Type Reagents/Catalysts Conditions Products Notes
Acidic Hydrolysis Concentrated HCl (aq) Reflux 1-(4-chlorophenyl)ethylamine + Formic acid Requires prolonged heating.
Basic Hydrolysis NaOH (aq) 80°C 1-(4-chlorophenyl)ethylamine + Formate salt Generally less efficient than acidic hydrolysis.

Role of the Formamide Group as an Activating or Leaving Moiety

The formamide group in this compound has a dichotomous role in chemical reactions, acting as both a deactivating group in some contexts and a potential leaving group in others.

Generally, the amine portion of an amide is a poor leaving group because its conjugate acid, the corresponding amine, has a high pKa, making the departing anion a strong base. This is a primary reason for the relative stability and lower reactivity of amides compared to other acyl derivatives.

However, the formamide group can be "activated" to facilitate reactions. Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. This activation is crucial for reactions like acid-catalyzed hydrolysis.

In certain transformations, the entire amine moiety can function as a leaving group. For instance, in reactions analogous to the Vilsmeier-Haack reaction or in certain formylation processes where a formamide like N,N-dimethylformamide (DMF) is the formyl source, the reaction proceeds through an iminium intermediate. A nucleophile attacks the carbonyl carbon, and subsequent elimination expels the amine portion. While not a direct "leaving group" in the sense of a halide in an Sₙ2 reaction, the [1-(4-chloro-phenyl)-ethyl]amino part of the molecule is eliminated during the formation of a new product.

Intramolecular Rearrangements and Their Driving Forces

Intramolecular rearrangements are organic reactions where the carbon skeleton or functional groups of a molecule are rearranged to form a structural isomer. For derivatives of this compound, certain types of intramolecular rearrangements could be plausible, although specific examples in the literature for this exact compound are not extensively documented.

One relevant class of rearrangement for related structures (β-arylethylamides) is the Bischler-Napieralski reaction . wikipedia.orgnrochemistry.com This is an intramolecular electrophilic aromatic substitution that leads to the formation of dihydroisoquinolines. wikipedia.org The reaction is typically promoted by a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions. nrochemistry.comjk-sci.com The mechanism involves the activation of the amide carbonyl, followed by cyclization where the electron-rich phenyl ring attacks the electrophilic carbon. The driving force for this reaction is the formation of a stable, fused heterocyclic ring system. For a derivative of this compound to undergo this reaction, the formyl group would first need to be replaced by a larger acyl group to prevent side reactions.

Another potential, though less direct, rearrangement is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com While the starting material is an amine rather than a formamide, the hydrolysis of this compound provides the necessary β-arylethylamine precursor for this important intramolecular cyclization. The driving force is the electrophilicity of the iminium ion formed in situ, which is attacked by the nucleophilic aromatic ring. wikipedia.org

Stereochemical Control and Analysis in N 1 4 Chloro Phenyl Ethyl Formamide Research

Strategies for Asymmetric Synthesis of Chiral N-Formamide Derivatives

Asymmetric synthesis is the process of selectively creating one enantiomer of a chiral compound. nih.gov For N-formamide derivatives such as N-[1-(4-chloro-phenyl)-ethyl]-formamide, several strategies can be employed to achieve high enantiomeric excess (ee), which is a measure of the purity of a single enantiomer. wikipedia.org These methods typically involve the use of a chiral influence, such as a chiral auxiliary, catalyst, or reagent, to guide the reaction towards the desired stereochemical outcome. rijournals.com

Key strategies applicable to the synthesis of this compound include:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereoselectivity of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral amine could be used as a starting material to introduce the desired stereochemistry before the formylation step.

Chiral Catalysts: A chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, can create a chiral environment for the reaction. This environment favors the formation of one enantiomer over the other. Atroposelective N-acylation is an example of a reaction where organocatalysis can be used to synthesize axially chiral compounds with high enantioselectivity. nih.govrsc.org

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer. Enantioselective lipase resolution is a common method used in the synthesis of chiral drugs. nih.gov

The development of racemization-free coupling reagents has also been a significant advancement in the asymmetric synthesis of chiral amides, ensuring that the stereochemical integrity of the starting materials is maintained throughout the reaction. rsc.org

Asymmetric StrategyDescriptionPotential Application for this compoundKey Advantages
Chiral Pool SynthesisUtilizes naturally occurring chiral molecules as starting materials. nih.govStarting with enantiomerically pure 1-(4-chlorophenyl)ethanamine.High enantiopurity, well-defined stereochemistry.
Chiral CatalystA small amount of a chiral catalyst creates a chiral environment to favor one enantiomeric product. rijournals.comAsymmetric reduction of a precursor ketimine using a chiral catalyst.High efficiency (catalytic amounts), broad applicability.
Chiral AuxiliaryA recoverable chiral molecule temporarily attached to the substrate to direct a stereoselective reaction. nih.govAttaching a chiral auxiliary to a precursor, followed by formylation and removal of the auxiliary.High diastereoselectivity, predictable stereochemical outcome.
Kinetic ResolutionSeparation of a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer. nih.govEnzymatic acylation of racemic 1-(4-chlorophenyl)ethanamine, followed by separation.Can be highly efficient for specific substrates.

Diastereoselective Transformations and Their Synthetic Utility

Once an enantiomerically enriched sample of this compound is obtained, its existing stereocenter can influence the stereochemical outcome of subsequent chemical transformations. This phenomenon is known as diastereoselectivity, where one diastereomer is preferentially formed over others. researchgate.net Diastereoselective reactions are synthetically valuable as they allow for the construction of molecules with multiple stereocenters in a controlled manner. nih.govrsc.org

For a chiral molecule like this compound, the chiral center can direct the approach of reagents, leading to the selective formation of a specific diastereomer in reactions such as:

Alkylation: The introduction of a new substituent.

Cycloaddition: The formation of a new ring structure. nih.gov

Addition to Carbonyl Groups: The creation of a new alcohol stereocenter.

The synthetic utility of these transformations is significant, enabling the creation of complex molecules with defined three-dimensional structures, which is crucial for developing pharmacologically active compounds. nih.gov For example, diastereoselective cycloadditions have been used in the enantioselective synthesis of pyrrolo[2,1-a]isoquinolines. nih.gov The level of diastereoselectivity can often be predicted and explained by considering the steric and electronic interactions in the transition states of the reaction. nih.gov

Transformation TypeDescriptionSynthetic UtilityExample Product Class
Diastereoselective AlkylationIntroduction of an alkyl group to a position near the existing stereocenter, with the stereocenter directing the approach of the electrophile.Creation of a second, controlled stereocenter.Substituted N-alkyl formamides.
Diastereoselective Aldol AdditionReaction of an enolate derived from the formamide (B127407) (or a related derivative) with an aldehyde to form a β-hydroxy amide.Synthesis of polyketide-like structures with multiple stereocenters.Complex natural product precursors.
Diastereoselective CycloadditionParticipation of the chiral formamide in a cycloaddition reaction (e.g., Diels-Alder) to form a cyclic product with new stereocenters controlled by the original one. nih.govConstruction of complex polycyclic N-heterocycles. nih.govAlkaloids and related pharmacologically active compounds. nih.gov

Methods for Enantiomeric Excess Determination and Chiral Resolution

Determining the enantiomeric excess (ee) of a chiral sample is a critical step in asymmetric synthesis. ic.ac.uk Several analytical techniques are available for this purpose. ic.ac.uknih.gov Additionally, if a synthesis results in a racemic (50:50) mixture, chiral resolution techniques can be employed to separate the enantiomers. wikipedia.org

Enantiomeric Excess (ee) Determination: The most common methods for determining the ee of chiral formamides include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method where the enantiomers are separated on a chiral stationary phase (CSP). uma.esphenomenex.com The different interactions between each enantiomer and the CSP lead to different retention times, allowing for their separation and quantification. phenomenex.comchiralpedia.com

Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, this method uses a column with a chiral stationary phase to separate enantiomers. ic.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents, it is possible to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for their integration and the determination of the ee.

Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Common methods include:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture (if it's an acid or base) with a single enantiomer of another chiral compound (the resolving agent) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. chiralpedia.com

Chromatographic Separation: Preparative chiral HPLC can be used to separate larger quantities of a racemic mixture. chiralpedia.com

MethodTypePrincipleAdvantagesDisadvantages
Chiral HPLCAnalysis (ee) / ResolutionDifferential interaction of enantiomers with a chiral stationary phase. phenomenex.comWidely applicable, high accuracy, can be used for preparative separation. uma.esRequires specialized, often expensive, columns.
Chiral GCAnalysis (ee)Separation of volatile enantiomers on a chiral stationary phase. ic.ac.ukHigh resolution, requires small sample size. ic.ac.ukAnalyte must be volatile and thermally stable. ic.ac.uk
NMR with Chiral AdditivesAnalysis (ee)A chiral auxiliary agent induces different chemical shifts for each enantiomer.Rapid analysis, no separation needed.Can suffer from peak overlap, requires pure additives.
Diastereomeric Salt CrystallizationResolutionFormation of diastereomeric salts with different solubilities, allowing separation by crystallization. wikipedia.orgCost-effective for large-scale separations. chiralpedia.comProcess can be laborious and depends on finding a suitable resolving agent and crystallization conditions. wikipedia.org

Influence of Chirality on Molecular Recognition and Reactivity

Chirality plays a fundamental role in molecular interactions and chemical reactivity. nih.gov Enantiomers have identical physical and chemical properties in an achiral environment, but they behave differently in the presence of other chiral entities. quora.com This is the basis for their different biological activities, as enzymes, receptors, and other biological macromolecules are chiral. nih.gov

Molecular Recognition: Chiral recognition is the ability of a chiral molecule (a host or selector) to interact differently with the two enantiomers of another chiral molecule (a guest or selectand). nih.gov This selective interaction is often explained by the "three-point interaction model," which posits that a minimum of three points of interaction between the chiral selector and the enantiomer are necessary for discrimination. mdpi.com These interactions can include hydrogen bonds, electrostatic interactions, van der Waals forces, and steric repulsion. mdpi.com The two enantiomers of this compound would form transient diastereomeric complexes with a chiral selector, and the difference in stability of these complexes allows for recognition and separation. nih.gov

Reactivity: The reactivity of enantiomers differs only when they react with another chiral, non-racemic substance. quora.com

Reaction with Achiral Reagents: The two enantiomers of this compound will react at identical rates with an achiral reagent. The transition states for these reactions are enantiomeric and thus have the same energy. reddit.com

Reaction with Chiral Reagents: When reacting with a single enantiomer of a chiral reagent, the two enantiomers will react at different rates. The transition states for these reactions are diastereomeric, meaning they have different energies, which leads to different reaction rates. reddit.com This principle is the foundation of kinetic resolution.

This differential reactivity is crucial in asymmetric synthesis and is the reason why one enantiomer of a drug can be a potent therapeutic agent while the other may be inactive or even harmful.

ConceptDescriptionImplication for this compound
Chiral RecognitionPreferential interaction of a chiral molecule with one enantiomer over the other. nih.gov Based on the formation of transient diastereomeric complexes. nih.govThe two enantiomers will bind differently to chiral receptors or enzymes in the body, potentially leading to different biological effects.
Three-Point Interaction ModelA model requiring at least three points of interaction for a chiral selector to distinguish between enantiomers. mdpi.comExplains how chiral stationary phases in HPLC can separate the enantiomers based on differences in binding stability.
Reactivity with Achiral ReagentsEnantiomers react at identical rates with achiral reagents because the transition states are mirror images and have equal energy. reddit.comStandard formylation of racemic 1-(4-chlorophenyl)ethanamine would produce a racemic mixture of the product.
Reactivity with Chiral ReagentsEnantiomers react at different rates with a single enantiomer of a chiral reagent. The transition states are diastereomeric and have different energies. reddit.comThis principle allows for the kinetic resolution of racemic precursors or the molecule itself, enabling the isolation of a single enantiomer.

Advanced Spectroscopic and Crystallographic Elucidation Techniques for N 1 4 Chloro Phenyl Ethyl Formamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N-[1-(4-chloro-phenyl)-ethyl]-formamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct protons, their neighboring environments (spin-spin coupling), and their electronic state. Due to the presence of a chiral center and restricted rotation around the amide C-N bond, the spectrum can exhibit complexity, including the potential for diastereotopic protons and rotamers.

The expected signals in the ¹H NMR spectrum include a doublet for the methyl protons (-CH₃), a multiplet for the methine proton (-CH), distinct signals for the aromatic protons of the 4-chlorophenyl ring (typically appearing as two doublets), a signal for the amide proton (-NH), and a signal for the formyl proton (-CHO). Data from closely related compounds, such as N-(4-Chlorophenyl)-N-methylformamide, show aromatic protons in the range of δ 7.10-7.37 ppm and a formyl proton signal around δ 8.44 ppm. umich.edu For N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the methyl group appears as a doublet at δ 1.56 ppm. mdpi.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for a complete carbon skeleton map. The spectrum would show distinct signals for the methyl carbon, the methine carbon, the carbonyl carbon of the formamide (B127407) group, and the four unique carbons of the 4-chlorophenyl ring (two protonated and two quaternary). For analogous N-aryl formamides, the carbonyl carbon (C=O) typically resonates around δ 162.0 ppm. umich.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
-CH₃~1.5Doublet (d)~20-25
-CH~5.1Quartet of Doublets (qd)~50-55
Aromatic CH (ortho to Cl)~7.3Doublet (d)~129
Aromatic CH (meta to Cl)~7.2Doublet (d)~128
C-ClN/AN/A~133
C-CHN/AN/A~141
N-H~6.5-8.0Broad Singlet (br s)N/A
-CHO~8.2Singlet (s)~162

For an unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap or complex coupling patterns, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a COSY spectrum would show a cross-peak between the methine (-CH) proton and the methyl (-CH₃) protons, confirming their connectivity. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. nih.gov It is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For instance, the proton signal at ~1.5 ppm would show a cross-peak to the carbon signal at ~20-25 ppm, definitively assigning them to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for identifying connectivity between different functional groups. For example, the methine proton (-CH) would be expected to show correlations to the aromatic carbons and the formyl carbon, piecing together the core structure of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining the molecule's preferred conformation and stereochemistry.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques that offer detailed structural information.

The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band corresponding to the N-H stretching vibration is expected in the region of 3300-3100 cm⁻¹. mdpi.com The most prominent feature for formamides is the C=O (Amide I) stretching band, which is typically strong and observed between 1686–1677 cm⁻¹. Other significant vibrations include C-H stretches from the aromatic ring and the ethyl group (3100-2850 cm⁻¹), C=C stretching vibrations from the aromatic ring (1600-1450 cm⁻¹), and the N-H bending vibration (Amide II band) around 1550 cm⁻¹. The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. It would effectively probe the aromatic ring's C=C and C-H vibrations, as well as the C-Cl bond, complementing the IR data. scispace.com

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Intensity
N-H StretchIR, Raman3300 - 3100Medium-Strong
Aromatic C-H StretchIR, Raman3100 - 3000Medium
Aliphatic C-H StretchIR, Raman3000 - 2850Medium
C=O Stretch (Amide I)IR, Raman1686 - 1677Strong
C=C Aromatic StretchIR, Raman1600 - 1450Medium-Strong
N-H Bend (Amide II)IR~1550Medium
C-N StretchIR1400 - 1200Medium
C-Cl StretchIR, Raman800 - 600Strong

Mass Spectrometry (MS): Fragmentation Pattern and Isotopic Abundance Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, and for gaining structural information from its fragmentation pattern upon ionization.

For this compound (C₉H₁₀ClNO, Molecular Weight: 183.63 g/mol ), the mass spectrum would exhibit a distinctive molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: one for [C₉H₁₀³⁵ClNO]⁺ at m/z ≈ 183 and another for [C₉H₁₀³⁷ClNO]⁺ at m/z ≈ 185, with an intensity ratio of approximately 3:1. This isotopic signature is a key identifier for chlorine-containing compounds. whitman.edu

The fragmentation of the molecular ion is driven by the formation of stable carbocations or neutral losses. A primary fragmentation pathway for this molecule is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation.

Key Fragmentation Pathways:

Loss of Methyl Radical: M⁺ → [M - 15]⁺. Cleavage of the CH-CH₃ bond would yield the [C₈H₇ClNO]⁺ fragment at m/z 168/170.

Formation of Chlorotropylium or Benzyl Cation: Further fragmentation can lead to the formation of the 4-chlorobenzyl cation ([C₇H₆Cl]⁺) at m/z 125/127.

Loss of Formamide Moiety: Cleavage can also occur to lose the formamide group, leading to the 1-(4-chlorophenyl)ethyl cation ([C₈H₈Cl]⁺) at m/z 139/141.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (³⁵Cl/³⁷Cl) Proposed Fragment Ion Formula
183 / 185Molecular Ion [M]⁺[C₉H₁₀ClNO]⁺
168 / 170[M - CH₃]⁺[C₈H₇ClNO]⁺
139 / 141[M - NHCHO]⁺[C₈H₈Cl]⁺
125 / 1274-chlorobenzyl cation[C₇H₆Cl]⁺

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. For a chiral molecule like this compound, SCXRD can determine its absolute configuration (R or S) if a single enantiomer is crystallized.

Analysis of a closely related compound, (RS)-N-[(4-Chlorophenyl)(phenyl)methyl]formamide, reveals that molecules in the crystal lattice are linked by intermolecular N—H···O hydrogen bonds, forming layered structures. nih.gov Similar hydrogen bonding patterns would be expected for this compound, where the amide N-H group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor, influencing the crystal packing.

The process of SCXRD analysis begins with the growth of a high-quality single crystal. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.

Data Collection: The intensity and position of thousands of diffraction spots are measured as the crystal is rotated. These data are then processed to yield a set of structure factors.

Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (GooF). echemi.com

For a related compound, (RS)-N-[(4-Chlorophenyl)(phenyl)methyl]formamide, the crystal structure was determined to be in the monoclinic system. nih.gov While the specific parameters for this compound would require a dedicated crystallographic study, the general methodology and the type of data obtained would be analogous.

Table 4: Representative Crystallographic Data Parameters obtained from SCXRD

Parameter Description Example Value (from a related structure nih.gov)
Chemical FormulaC₉H₁₀ClNOC₁₄H₁₂ClNO
Crystal Systeme.g., Monoclinic, OrthorhombicMonoclinic
Space GroupSymmetry group of the crystalP2₁/c
a, b, c (Å)Unit cell dimensionsa = 16.830 Å, b = 9.6318 Å, c = 16.683 Å
α, β, γ (°)Unit cell anglesα = 90°, β = 111.538°, γ = 90°
Volume (ų)Volume of the unit cell2515.6 ų
ZMolecules per unit cell8
R-factor (R1)Agreement factor for observed vs. calculated data~0.074

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A definitive single-crystal X-ray diffraction study for this compound is not extensively reported in publicly accessible literature. However, an analysis of its constituent functional groups—a secondary formamide and a 4-chlorophenyl moiety—allows for a detailed prediction of the intermolecular interactions and crystal packing motifs, supported by crystallographic data from closely related analogues.

The formamide group is a potent director of crystal packing due to its ability to form strong and directional hydrogen bonds. The N−H group serves as a hydrogen-bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen-bond acceptor. This combination frequently leads to the formation of robust supramolecular synthons. For instance, in structures containing similar amide functionalities, molecules often assemble into centrosymmetric dimers through pairs of N−H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov This dimerization is a very common and stable arrangement for secondary amides. Alternatively, these N−H⋯O interactions can link molecules in a head-to-tail fashion, resulting in the formation of one-dimensional chains or ribbons.

Studies on analogous compounds, such as N′-[(1E)-1-(4-Chlorophenyl)ethylidene]formohydrazide, confirm the prevalence of N−H⋯O hydrogen bonds in forming dimeric structures. nih.gov Similarly, other aryl amides demonstrate that the interplay between N−H⋯O hydrogen bonding and π-stacking is crucial in determining the final crystal structure, often forcing molecular conformations that optimize these stabilizing interactions. iucr.org Therefore, it is highly probable that the crystal structure of this compound is characterized by primary N−H⋯O hydrogen-bonded motifs, either dimers or chains, which are further organized into a stable three-dimensional network by a combination of weaker C−H⋯O, C−H⋯Cl, and π-π interactions.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound, thereby confirming its stoichiometry and purity. For this compound, the molecular formula is established as C₉H₁₀ClNO. nih.govchemsynthesis.comchemicalbook.comechemi.com The theoretical elemental composition calculated from this formula provides a benchmark against which experimental results are compared.

The calculated mass percentages for each element in the compound are presented in the table below.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Count Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 9 108.099 58.86%
Hydrogen H 1.008 10 10.080 5.49%
Chlorine Cl 35.453 1 35.453 19.30%
Nitrogen N 14.007 1 14.007 7.63%
Oxygen O 15.999 1 15.999 8.71%

| Total | | | | 183.638 | 100.00% |

While specific reports detailing the experimental combustion analysis results for this compound are not prevalent in the surveyed literature, its stoichiometric integrity is commonly confirmed using high-resolution mass spectrometry (HRMS). researchgate.netnih.gov HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio, allowing for the determination of its exact mass. nih.gov The theoretical exact mass of this compound (C₉H₁₀ClNO) is 183.04509 g/mol . echemi.com An experimental HRMS result that aligns with this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition, thus verifying the compound's stoichiometry. nih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₉H₁₀ClNO
N′-[(1E)-1-(4-Chlorophenyl)ethylidene]formohydrazide C₉H₉ClN₂O
N-[4-(trifluoromethyl)phenyl]benzamide C₁₄H₁₀F₃NO

Computational Chemistry and Quantum Chemical Characterization of N 1 4 Chloro Phenyl Ethyl Formamide

Density Functional Theory (DFT) Applications in Molecular Electronic Structure

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. While this is a standard method for the analysis of organic molecules, specific DFT studies on N-[1-(4-chloro-phenyl)-ethyl]-formamide are not found in the reviewed literature.

Geometry Optimization and Vibrational Frequency Computations

This subsection would typically present the optimized molecular structure of this compound, including key bond lengths, bond angles, and dihedral angles, as calculated by DFT methods. Furthermore, computed vibrational frequencies would be discussed in comparison to experimental infrared and Raman spectra to confirm the structural analysis. The absence of published research prevents the inclusion of this data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energetics)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. This section would have detailed the energy levels of these frontier orbitals and the resulting HOMO-LUMO energy gap, which is a key indicator of molecular stability. Without specific studies, these parameters for this compound cannot be provided.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

NBO analysis provides insight into the intramolecular and intermolecular bonding and interaction among bonds in a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions. A detailed NBO analysis for this compound would elucidate the delocalization of electron density, but the necessary computational studies are not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack in a molecule. This section would have presented a visual representation of the electrostatic potential on the electron density surface of this compound, highlighting regions of positive and negative potential. Due to a lack of data, this analysis cannot be included.

Prediction of Quantum Chemical Descriptors

A range of quantum chemical descriptors, such as chemical hardness, electrophilicity index, ionization potential, and electron affinity, can be derived from DFT calculations. These descriptors provide quantitative measures of a molecule's reactivity and stability. The specific values for this compound remain uncalculated in the available literature.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

TD-DFT is the method of choice for studying the electronic excited states of molecules, allowing for the prediction of UV-Visible absorption spectra. An analysis of the electronic transitions, their corresponding excitation energies, and oscillator strengths for this compound would be presented here. However, no such studies have been published.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools to understand the behavior of this compound at an atomic level. These methods allow for the exploration of its structural and energetic properties.

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. Of particular interest are the torsions involving the formamide (B127407) group and the ethyl side chain attached to the chlorophenyl ring. Computational studies on analogous molecules, such as N-benzylformamide, have revealed distinct stable conformations. For N-benzylformamide, the trans conformation of the -NHCHO group is observed, along with an anti conformation around the (Ph)C-NH(CHO) bond nih.gov.

Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, leading to the existence of cis and trans isomers. For this compound, the trans conformer, where the formyl hydrogen is oriented away from the ethyl group, is expected to be sterically favored and thus lower in energy.

Further conformational diversity arises from the rotation around the C-N bond connecting the formamide nitrogen to the chiral carbon of the ethyl group, and the rotation of the chlorophenyl ring. Density Functional Theory (DFT) calculations on similar N-substituted amides have been employed to identify multiple stable conformers and to quantify their relative energies scielo.br. A systematic scan of the potential energy surface by varying the key dihedral angles would reveal the global and local energy minima for this compound.

Table 1: Predicted Stable Conformers of this compound and Their Relative Energies (Hypothetical Data)

Conformer Dihedral Angle (Cl-C-C-N) (°) Dihedral Angle (C-N-C=O) (°) Relative Energy (kcal/mol)
I (trans, anti) 180 180 0.00
II (trans, gauche) 60 180 1.5
III (cis, anti) 180 0 4.2
IV (cis, gauche) 60 0 5.8

Note: This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis for similar molecules.

Computational methods, particularly DFT, are instrumental in predicting reaction pathways and calculating the associated energy barriers. For this compound, a key reaction is the rotation around the amide C-N bond, which interconverts the cis and trans isomers.

Studies on N-benzhydrylformamide derivatives using DFT calculations have shown that the energy barrier for the rotation of the formyl group is typically in the range of 20-23 kcal/mol nih.govnih.gov. This relatively high barrier is consistent with the restricted rotation expected for an amide bond. The transition state for this process involves a perpendicular orientation of the formyl group relative to the N-C bond.

The prediction of reaction pathways can be extended to other potential reactions, such as hydrolysis or reactions with biological macromolecules. By mapping the potential energy surface, transition states can be located, and the activation energies can be calculated, providing insights into the kinetics of these processes.

Table 2: Calculated Rotational Energy Barriers for the Formyl Group in Analogous N-Aryl Formamides

Compound Computational Method Rotational Barrier (kcal/mol) Reference
N-methyl-N-benzhydrylformamide DFT (M06-2X/6-311+G*) 22.7 nih.gov
N-benzhydrylformamide DFT (M06-2X/6-311+G*) ~20-23 nih.govnih.gov

Note: This table presents data from studies on structurally related molecules to provide an estimate of the expected energy barrier in this compound.

In Silico Prediction of Molecular Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

For this compound, molecular docking could be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors. The formamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the chlorophenyl ring can participate in hydrophobic and halogen bonding interactions.

The general process of molecular docking involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. Such in silico analyses are crucial for identifying potential protein-protein interactions and guiding the design of new therapeutic agents semanticscholar.orgnih.gov.

Table 3: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Protein Binding Site

Functional Group of Ligand Potential Interacting Amino Acid Residue Type of Interaction
Formyl Oxygen (C=O) Arginine, Lysine, Serine, Threonine Hydrogen Bond (Acceptor)
Formyl Hydrogen (N-H) Aspartate, Glutamate, Main Chain Carbonyl Hydrogen Bond (Donor)
Chlorophenyl Ring Phenylalanine, Tyrosine, Tryptophan, Leucine Hydrophobic, π-π Stacking
Chlorine Atom Electron-deficient regions Halogen Bonding

Note: This table illustrates the potential types of non-covalent interactions that this compound could form within a protein binding pocket, based on its chemical structure.

Strategic Applications of N 1 4 Chloro Phenyl Ethyl Formamide in Contemporary Organic Synthesis

Role as a Versatile Synthetic Intermediate and Precursor

The chemical reactivity of N-[1-(4-chloro-phenyl)-ethyl]-formamide allows it to serve as a foundational building block for a diverse array of more complex molecules, particularly those containing nitrogen. Its utility stems from the ability to transform the formamide (B127407) group into other functionalities or to utilize the entire molecule as a scaffold for further elaboration.

This compound and its analogs are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The N-phenethylformamide substructure, present in the target molecule, is a classic precursor for the synthesis of isoquinoline derivatives through the Bischler-Napieralski reaction. jk-sci.comwikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid, to yield dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com

Another significant application is in the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone, followed by ring closure. ebrary.netwikipedia.orgnrochemistry.commdpi.com The amine required for this reaction can be readily obtained by the deformylation of this compound. The subsequent reaction with a carbonyl compound under acidic conditions would lead to the formation of tetrahydroisoquinoline derivatives. The presence of the chloro-substituent on the phenyl ring can influence the regioselectivity and reactivity of these cyclization reactions.

Table 1: Key Heterocycle Synthesis Reactions Potentially Utilizing this compound Derivatives

ReactionPrecursor TypeResulting HeterocycleKey Reagents
Bischler-Napieralskiβ-ArylethylamideDihydroisoquinolinePOCl₃, P₂O₅
Pictet-Spenglerβ-ArylethylamineTetrahydroisoquinolineAldehyde/Ketone, Acid

The formamide group in this compound can be readily transformed, making it a useful precursor for more complex amides and amines. Hydrolysis of the formyl group, typically under acidic or basic conditions, yields the corresponding secondary amine, 1-(4-chlorophenyl)ethylamine. nih.govmanchester.ac.ukrsc.org This chiral amine is a valuable building block in its own right for the synthesis of various chiral ligands, auxiliaries, and pharmaceutical intermediates.

Alternatively, the formyl group can be exchanged for other acyl groups, allowing for the synthesis of a wide range of N-substituted amides. Furthermore, reduction of the formamide moiety, for instance with lithium aluminum hydride (LiAlH₄), would yield the corresponding N-methylated amine, N-methyl-1-(4-chlorophenyl)ethylamine, providing access to a different class of amine derivatives.

While specific examples involving this compound in tandem or multi-component reactions (MCRs) are not extensively documented, its structure lends itself to such synthetic strategies. researchgate.netorganic-chemistry.orgcaltech.edu MCRs, where multiple reactants combine in a single pot to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The amine derived from the deformylation of this compound could serve as a nucleophilic component in well-known MCRs such as the Ugi or Passerini reactions, leading to the rapid assembly of complex peptide-like structures.

Participation in Palladium-Catalyzed Cross-Coupling and Amidation Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. N-substituted formamides, including this compound, can participate in these reactions, particularly in carbon-monoxide-free aminocarbonylation processes. nih.govorganic-chemistry.org In these reactions, the formamide serves as an amide source for the conversion of aryl halides into the corresponding amides, thereby avoiding the use of toxic carbon monoxide gas. nih.govorganic-chemistry.org

The reaction typically proceeds through the in-situ formation of a Vilsmeier-type intermediate by the reaction of the formamide with an activating agent like phosphorus oxychloride. This intermediate then undergoes oxidative addition to a palladium(0) catalyst, followed by insertion of the aryl group and reductive elimination to afford the N-aryl amide product. This methodology is applicable to a broad range of aryl iodides and bromides and tolerates various functional groups.

Table 2: Components of a Representative Palladium-Catalyzed Aminocarbonylation

ComponentExampleRole
Aryl HalideIodobenzeneAryl group source
Amide SourceThis compoundAmide group donor
CatalystPalladium AcetateCatalyzes the cross-coupling
LigandXantphosStabilizes the catalyst
Activating AgentPOCl₃Forms the Vilsmeier intermediate

Utilization as an Amino Protecting Group in Peptide Chemistry

The formyl group is a well-established protecting group for amines in peptide synthesis. acs.orgnih.govgoogle.compeptide.comnih.govgoogle.comacs.orgbiosynth.com It is particularly useful for the protection of the indole nitrogen of tryptophan residues in Boc-based solid-phase peptide synthesis. peptide.com The formyl group is stable to the acidic conditions used for the cleavage of the Boc group but can be removed under specific conditions, such as treatment with hydrazine or hydroxylamine, or with piperidine in DMF. google.com

The N-formyl group prevents side reactions at the indole nucleus of tryptophan during peptide synthesis. While the direct use of this compound as a protecting group for amino acids is not a standard procedure, the principles of formyl protection are highly relevant. The cleavage of the N-formyl group is a critical step, and various methods have been developed to achieve this without compromising the integrity of the peptide chain. nih.govgoogle.comgoogle.comthermofisher.com

Reagent in Vilsmeier-Haack and Related Formylation Processes

N,N-disubstituted formamides, such as this compound, are key reagents in the Vilsmeier-Haack reaction. mychemblog.comcambridge.orgwikipedia.orgwikipedia.orgorganic-chemistry.org This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction involves the treatment of the formamide with an activating agent, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic species known as the Vilsmeier reagent, which is a chloroiminium salt. mychemblog.comwikipedia.orgwikipedia.org

The Vilsmeier reagent then acts as the formylating agent in an electrophilic aromatic substitution reaction. The aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde. The nature of the substituents on the formamide can influence the reactivity of the Vilsmeier reagent.

Table 3: Stages of the Vilsmeier-Haack Reaction

StageDescription
1. Vilsmeier Reagent Formation This compound reacts with POCl₃ to form the chloroiminium salt.
2. Electrophilic Aromatic Substitution An electron-rich aromatic compound attacks the Vilsmeier reagent.
3. Hydrolysis The resulting iminium salt is hydrolyzed to afford the formylated aromatic compound.

Integration into Continuous Flow Synthesis Methodologies

The adaptation of synthetic routes for key intermediates and active pharmaceutical ingredients to continuous flow methodologies represents a significant advancement in modern organic synthesis. The principles of flow chemistry, such as enhanced heat and mass transfer, precise control over reaction parameters, and the potential for safer operation, offer substantial advantages over traditional batch processing. nih.gov For the synthesis of this compound, integration into a continuous flow process could provide numerous benefits, including improved yield, purity, and scalability.

Continuous flow synthesis is particularly advantageous for reactions that are exothermic, involve hazardous reagents, or require strict control over reaction times to minimize byproduct formation. nih.gov The formylation of primary amines, a key step in the synthesis of this compound, can be effectively translated from batch to continuous flow setups. This transition allows for rapid optimization of reaction conditions and can lead to the development of more efficient and sustainable manufacturing processes.

A hypothetical continuous flow setup for the N-formylation of 1-(4-chlorophenyl)ethan-1-amine would typically involve the precise mixing of the amine with a formylating agent in a microreactor or a packed-bed reactor. scispace.com The reaction mixture would then flow through a heated zone to achieve the desired conversion before being quenched or directed to an in-line purification step. The ability to precisely control temperature, pressure, and residence time in a continuous flow reactor is crucial for maximizing the yield of the desired formamide while minimizing potential side reactions. mdpi.com

The table below illustrates a potential set of parameters for the continuous flow synthesis of this compound, based on typical conditions for N-formylation reactions.

Table 1: Hypothetical Parameters for Continuous Flow N-Formylation

Parameter Value Unit
Reactor Type Packed-Bed Reactor -
Catalyst/Reagent Bed Immobilized Formylating Agent -
Substrate 1-(4-chlorophenyl)ethan-1-amine -
Formylating Agent Ethyl Formate -
Solvent Acetonitrile -
Flow Rate 0.5 - 2.0 mL/min
Residence Time 5 - 20 minutes
Temperature 80 - 120 °C
Pressure 5 - 10 bar
Product Yield >95 %

Detailed research into analogous N-formylation reactions under continuous flow conditions has demonstrated the feasibility of such processes. For instance, various studies have reported the successful formylation of a wide range of primary and secondary amines using different formylating agents and reactor setups. nih.gov These studies highlight the importance of catalyst selection, solvent effects, and reactor design in achieving high efficiency and selectivity.

The integration of in-line analytical techniques, such as FT-IR or HPLC, can provide real-time monitoring of the reaction progress, allowing for dynamic optimization and ensuring consistent product quality. This level of process control is often difficult to achieve in traditional batch reactors. nih.gov

Further research and development would be required to optimize the specific conditions for the continuous flow synthesis of this compound. However, the existing literature on continuous flow N-formylation provides a strong foundation for the successful implementation of this methodology, potentially leading to a more efficient, safer, and scalable manufacturing process for this important chemical compound.

Structure Activity Relationship Sar Studies and Molecular Design of N Formamide Derivatives

Systematic Investigation of Substituent Effects on Chemical Reactivity

Systematic studies on related N-aryl formamides have demonstrated that electron-withdrawing groups, such as the chloro substituent, can influence the amide bond's rotational barrier and the electron density distribution across the molecule. This, in turn, affects the compound's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.

Research on various N-formamide derivatives has highlighted the following trends regarding substituent effects:

Electronic Effects: Electron-withdrawing substituents generally increase the acidity of the N-H proton and can influence the nucleophilicity of the formyl oxygen. This can be a critical factor in the compound's binding affinity to target proteins.

Steric Effects: The size of the substituent can impact the molecule's conformation and its ability to fit into a specific binding pocket. While a chloro group is of moderate size, its presence can dictate the preferred orientation of the phenyl ring relative to the rest of the molecule.

A hypothetical SAR study on a series of N-[1-(phenyl)-ethyl]-formamide analogs could yield data similar to that presented in the interactive table below, illustrating the impact of different substituents on a hypothetical biological activity.

Substituent (R)PositionElectronic EffectLipophilicity (logP)Hypothetical Biological Activity (IC50, µM)
H-Neutral2.115.2
4-Cl paraElectron-withdrawing2.8 5.8
4-FparaElectron-withdrawing2.38.1
4-CH3paraElectron-donating2.612.5
4-OCH3paraElectron-donating2.218.3
3-ClmetaElectron-withdrawing2.87.2
2-ClorthoElectron-withdrawing2.710.5

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of substituents.

Stereochemical Implications in Molecular Recognition

The compound N-[1-(4-chloro-phenyl)-ethyl]-formamide possesses a chiral center at the ethyl group's alpha-carbon. This chirality results in the existence of two enantiomers, (R)- and (S)-N-[1-(4-chloro-phenyl)-ethyl]-formamide. The spatial arrangement of the substituents around this chiral center has profound implications for the molecule's interaction with chiral biological macromolecules such as enzymes and receptors.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as eudismic ratio. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

For this compound, the specific three-dimensional orientation of the 4-chlorophenyl group, the methyl group, and the formamide (B127407) moiety is critical for its binding to a target. The differential binding of the enantiomers can be attributed to:

Three-Point Attachment Model: The concept that a chiral molecule must interact with its receptor at a minimum of three points to achieve stereospecificity. The precise spatial positioning of the interacting groups in one enantiomer may lead to a more favorable binding free energy compared to the other.

Conformational Preferences: The chirality of the molecule influences its preferred conformation in solution and within a binding site. The energetic cost of adopting a bioactive conformation can differ between enantiomers.

While specific studies on the differential activity of the enantiomers of this compound are not extensively documented in publicly available literature, research on analogous chiral amides consistently demonstrates the importance of stereochemistry in determining biological outcomes. The separation and individual testing of the (R) and (S) enantiomers would be a crucial step in any comprehensive drug discovery program involving this compound.

Advanced Computational Approaches for SAR Analysis

In the absence of extensive empirical data, advanced computational techniques serve as powerful tools for elucidating the structure-activity relationships of this compound and its derivatives. These methods can provide valuable insights into the molecular properties that govern biological activity and guide the design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational approach. fiveable.mewikipedia.orglibretexts.org QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For N-formamide derivatives, a QSAR model would typically involve the following steps:

Data Set Compilation: A series of analogs with varying substituents would be synthesized and their biological activities determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and lipophilic (e.g., logP) parameters.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to develop an equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Molecular docking is another powerful computational tool that can predict the preferred binding mode of a ligand to a target protein. researchgate.netresearchgate.netpeerj.com For this compound, a docking study could reveal:

The specific amino acid residues in the binding pocket that interact with the compound.

The nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

A rationalization for the observed stereoselectivity, by comparing the docking scores and binding poses of the (R) and (S) enantiomers.

The insights gained from these computational studies can be used to generate hypotheses about the key structural features required for activity and to prioritize the synthesis of new compounds with improved properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-[1-(4-chloro-phenyl)-ethyl]-formamide, and how is the compound characterized?

  • Methodological Answer : The compound can be synthesized via formylation of the corresponding amine precursor using formic acid or its derivatives under reflux conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, complemented by X-ray crystallography to resolve non-coplanar arrangements of substituents (e.g., dihedral angles between phenyl groups, as seen in similar compounds with 52.9° angles) . High-resolution mass spectrometry (HRMS) and elemental analysis are critical for verifying molecular weight and purity.

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is effective for purity assessment. Relative retention times (e.g., 0.4–2.2) and response factors (1.00–1.75) from analogous formamide derivatives can guide method development. System suitability testing using resolution mixtures (e.g., USP standards) ensures column efficiency and specificity for separating impurities .

Advanced Research Questions

Q. How can structural discrepancies in dihedral angles or hydrogen bonding patterns between crystallographic studies be resolved?

  • Methodological Answer : Contradictions in structural data (e.g., non-coplanar vs. planar phenyl arrangements) require cross-validation using multiple techniques. For example:

  • X-ray crystallography : Compare thermal ellipsoid models and refinement parameters (R-factors) to assess data quality.
  • Density functional theory (DFT) : Computational modeling of energy-minimized conformers can validate experimental dihedral angles .
  • Solid-state NMR : Probe hydrogen bonding networks directly to resolve ambiguities in crystal packing .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

  • Methodological Answer : Impurity profiling involves:

  • Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions to simulate degradation pathways.
  • LC-MS/MS : Identify impurities via exact mass and fragmentation patterns. For example, related compounds like monobenzyl analogs (m/z 344.4) or diastereomers can be detected using high-resolution instruments .
  • Relative response factors : Calibrate detector responses using structurally similar standards (e.g., relative response factors of 1.00–1.75 for UV-active impurities) .

Q. How do thermal conditions influence phase transitions or stability in formamide derivatives?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal phase transitions (e.g., disordered-to-ordered structural changes) under controlled heating rates. For instance, N-(4-chlorophenyl)formamide derivatives exhibit temperature-dependent polymorphism, which can be mitigated by optimizing crystallization solvents (e.g., ethanol/water mixtures) to stabilize desired polymorphs .

Q. What synthetic modifications can improve the yield of this compound?

  • Methodological Answer : Yield optimization strategies include:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate formylation reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Purification techniques : Recrystallization from ethyl acetate/hexane mixtures or chromatography on silica gel (eluent: CH₂Cl₂/MeOH 95:5) removes byproducts. Reference synthetic protocols for biamide derivatives (yields >85%) for analogous reaction conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the biological activity of formamide derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., chloro, methoxy groups) and assess activity trends using in vitro assays (e.g., enzyme inhibition).
  • Meta-analysis : Compare data across studies while controlling for variables like purity (>98%), solvent effects, and assay protocols. For example, discrepancies in topoisomerase inhibition may arise from impurity interference, necessitating stringent HPLC purification .

Q. What advanced techniques validate hydrogen bonding and supramolecular interactions in crystalline formamides?

  • Methodological Answer :

  • Single-crystal XRD : Resolve intermolecular interactions (e.g., N–H···O hydrogen bonds) with precision.
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., π-π stacking vs. H-bonding) to explain packing motifs .
  • Variable-temperature XRD : Monitor thermal expansion coefficients to assess stability of hydrogen-bonded networks .

Tables for Key Analytical Parameters

Parameter Value/Technique Reference
HPLC Retention Time Range0.4–2.2 (Relative to Formoterol)
UV λmax255 nm
Crystal Dihedral Angle52.9° (Non-coplanar phenyl groups)
Thermal Phase TransitionObserved at 120–150°C (DSC)
Impurity Limit (USP)≤0.5% for any individual impurity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.